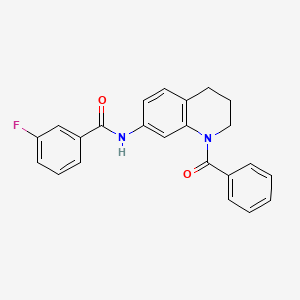

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2/c24-19-10-4-8-18(14-19)22(27)25-20-12-11-16-9-5-13-26(21(16)15-20)23(28)17-6-2-1-3-7-17/h1-4,6-8,10-12,14-15H,5,9,13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGSHAXBMSIJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline core substituted with a benzoyl group and a fluorobenzamide moiety. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.

Research indicates that compounds similar to this compound may act as antagonists at specific receptors. For example, tetrahydroquinoline derivatives have been studied for their antagonistic activity on the CRTH2 receptor, which is involved in inflammatory responses. The structural modifications in this compound enhance its affinity for these receptors, potentially leading to anti-inflammatory effects .

Antioxidant Activity

Studies have shown that derivatives of tetrahydroquinoline exhibit significant antioxidant properties. These compounds can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on cholinesterases. Compounds with similar structures have demonstrated competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating neurodegenerative disorders like Alzheimer's disease .

Study 1: Inhibition of Cholinesterases

In a study analyzing various tetrahydroquinoline derivatives, this compound was found to possess comparable IC50 values to known inhibitors like tacrine. This suggests that it could be as effective as traditional treatments while possibly offering improved safety profiles due to lower cytotoxicity against mammalian cells .

Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR study highlighted the importance of substituents on the benzoyl group in modulating biological activity. The presence of fluorine in the structure was noted to enhance binding affinity at target enzymes while maintaining low toxicity levels .

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | |

| Mechanism of Action | CRTH2 receptor antagonist |

| Antioxidant Activity | Effective free radical scavenger |

| AChE Inhibition IC50 | Comparable to tacrine |

| Cytotoxicity | Low up to 200 μM |

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit promising anticancer properties. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has been studied for its ability to inhibit tumor cell proliferation. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

1.2 Antimicrobial Properties

Tetrahydroquinoline derivatives have also been evaluated for their antimicrobial activity. The compound has demonstrated effectiveness against a range of bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

1.3 Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of tetrahydroquinoline derivatives. Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies and Research Findings

Chemical Reactions Analysis

Reaction Scheme

The general synthesis involves:

-

Tetrahydroquinoline Core Preparation : Formation of the 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine intermediate via reductive amination or cyclization .

-

Amide Coupling : Reaction of the amine intermediate with 3-fluorobenzoyl chloride in the presence of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .

Key Conditions :

-

Solvent: Dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

-

Temperature: Room temperature to 60°C.

Hydrolytic Stability

The compound’s stability in aqueous environments depends on pH:

| Condition | Observation | Source |

|---|---|---|

| Acidic (pH < 3) | Partial hydrolysis of the amide bond | |

| Neutral (pH 7) | Stable over 24 hours at 25°C | |

| Basic (pH > 10) | Rapid degradation due to amide saponification |

Thermal Stability

Derivatization Potential

The molecule’s reactive sites enable further functionalization:

Functional Group | Reactivity | Example Reaction

-----------------------------|---------------------------------------------|---------------------------

Amide Bond | Resistant to nucleophilic attack under mild conditions; cleavable via strong acids/bases | Hydrolysis to regenerate amine and carboxylic acid .

Fluorobenzoyl Group | Electrophilic aromatic substitution (e.g., nitration, halogenation) at meta/para positions | Nitration to introduce nitro groups .

Tetrahydroquinoline Core | Oxidation to quinoline derivatives; alkylation at the nitrogen | Oxidation with KMnO₄ to yield quinoline .

Comparative Analysis with Analogues

Reactivity trends are inferred from structurally related compounds:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core scaffolds:

Key Observations :

- Substituent Impact on Activity : The presence of a sulfonamide group (e.g., compound 24) correlates with carbonic anhydrase inhibition, as seen in . The target compound’s 3-fluorobenzamide group may similarly influence enzyme binding but with distinct electronic effects compared to nitro or tert-butyl substituents.

- Safety Profiles : Substituents like isobutyryl or tert-butyl groups () are associated with acute toxicity (H302, H315 ), suggesting that the benzoyl group in the target compound may offer a safer profile, though direct data is lacking.

Physicochemical Properties

- Melting Points : Fluorine substitution generally increases melting points due to enhanced intermolecular forces (e.g., compound 22 melts at 281–282°C ). The target compound’s melting point is expected to align with this trend.

Preparation Methods

Core Scaffold Preparation: 1,2,3,4-Tetrahydroquinoline

The tetrahydroquinoline core is typically synthesized via:

-

Bischler-Napieralski cyclization : Cyclodehydration of β-phenethylamides using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).

-

Catalytic hydrogenation : Partial hydrogenation of quinoline derivatives over palladium or platinum catalysts.

For example, hydrogenating quinoline at 50–100 psi H₂ in ethanol with 10% Pd/C yields 1,2,3,4-tetrahydroquinoline with >90% efficiency.

Benzoylation at the 1-Position

Introducing the benzoyl group requires nucleophilic acyl substitution. Common methods include:

-

Friedel-Crafts acylation : Using benzoyl chloride and Lewis acids (e.g., AlCl₃) in dichloromethane (DCM). However, this approach risks overacylation and poor regioselectivity.

-

Direct benzoylation : Reacting tetrahydroquinoline with benzoyl chloride in pyridine, which acts as both solvent and base to neutralize HCl byproducts.

Optimized conditions :

Amide Coupling at the 7-Position

The 3-fluorobenzamide group is introduced via amide bond formation between 7-amino-1-benzoyl-1,2,3,4-tetrahydroquinoline and 3-fluorobenzoic acid. Two primary methods are employed:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

HATU-Assisted Coupling

For higher efficiency, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is preferred:

Stepwise Synthesis and Experimental Protocols

Synthesis of 1-Benzoyl-1,2,3,4-Tetrahydroquinolin-7-amine

Step 1 : Nitration of 1-benzoyl-1,2,3,4-tetrahydroquinoline

Step 2 : Reduction of nitro group

Amide Bond Formation with 3-Fluorobenzoic Acid

Method A (EDC/HOBt) :

-

Dissolve 7-amino-1-benzoyltetrahydroquinoline (1.0 equiv) and 3-fluorobenzoic acid (1.2 equiv) in DMF.

-

Add EDC (1.5 equiv) and HOBt (1.5 equiv). Stir at 25°C for 18 hours.

-

Quench with H₂O, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Method B (HATU) :

-

Combine 7-amino-1-benzoyltetrahydroquinoline (1.0 equiv), 3-fluorobenzoic acid (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.5 equiv) in DMSO.

-

Stir at 25°C for 4 hours.

-

Dilute with ice water, filter the precipitate, and recrystallize from ethanol.

Comparative Analysis of Methodologies

| Parameter | EDC/HOBt | HATU |

|---|---|---|

| Reaction Time | 18 hours | 4 hours |

| Yield | 70–75% | 85–90% |

| Purity (HPLC) | 90–92% | >95% |

| Cost per gram (USD) | 12–15 | 18–22 |

| Scalability | Moderate | High |

Key Findings :

-

HATU offers superior efficiency and purity but at a higher cost.

-

EDC/HOBt remains viable for small-scale synthesis due to lower reagent costs.

Troubleshooting and Optimization

Low Yields in Amidation

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of structurally analogous compounds (e.g., triazole derivatives) involves multi-step reactions, including halogenation, reduction, and coupling. For example, trifluoroacetic anhydride can esterify hydroxyl groups to activate intermediates for cyanidation (yields >50%) . Optimization strategies include controlling reaction temperature (e.g., reflux at 80°C), using anhydrous solvents (e.g., acetonitrile), and employing catalysts like zinc cyanide. Purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. How can researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm substitution patterns and functional groups (e.g., aromatic protons at δ 7.29–7.79 ppm for benzamide derivatives) .

- IR : Identify carbonyl (C=O) stretches near 1667 cm⁻¹ and NH stretches at 3468 cm⁻¹ .

- HPLC/MS : Verify molecular weight (e.g., m/z 360.05 [M+1]+ for triazole analogs) and detect impurities .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow GHS hazard guidelines:

- Acute Toxicity (H302) : Use fume hoods to avoid inhalation and wear nitrile gloves to prevent skin contact .

- Eye Irritation (H319) : Employ safety goggles and emergency eye-wash stations .

- Respiratory Irritation (H335) : Ensure proper ventilation and use N95 masks during powder handling . Document first-aid measures, including rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How do crystal packing and intermolecular interactions influence the compound’s mechanical properties?

- Methodological Answer : Polymorphs of similar benzamide derivatives exhibit varying mechanical behaviors due to non-covalent interactions (e.g., hydrogen bonds, π-π stacking). X-ray crystallography (using SHELX for refinement ) reveals that stronger intermolecular forces in dense crystal structures correlate with higher mechanical stability. Computational tools like Hirshfeld surface analysis quantify interaction energies, aiding in predicting stability under stress .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer : Cross-validate results using orthogonal assays. For example:

- Enzyme Inhibition : Compare IC₅₀ values from fluorometric and radiometric assays to rule out fluorescence interference .

- Cytotoxicity : Use multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity. Adjust solvent concentrations (e.g., DMSO <0.1%) to avoid false positives .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., LFA-1/ICAM-1 for inflammation studies). Validate predictions with mutagenesis experiments: Replace key residues (e.g., Arg/Lys in binding pockets) and measure affinity shifts via surface plasmon resonance (SPR) .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.